Cethromycin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Cethromycin, also known as this compound, is a second-generation ketolide antibiotic. It is a once-a-day oral medication developed for the treatment of mild-to-moderate community-acquired pneumonia. This compound has shown higher in vitro potency and a broader range of activity against Gram-positive bacteria associated with respiratory tract infections compared to macrolides .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Cethromycin involves multiple steps, starting from the basic ketolide structure. The process includes the introduction of various functional groups to enhance its antibacterial properties. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature and pressure settings to ensure the desired chemical transformations.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and yield. The production also includes rigorous purification steps to ensure the final product meets pharmaceutical standards.

Analyse Chemischer Reaktionen

Types of Reactions

Cethromycin undergoes several types of chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide. Conditions typically involve acidic or basic environments.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. Conditions often involve anhydrous solvents and low temperatures.

Substitution: Common reagents include halogens and nucleophiles. Conditions vary depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Respiratory Tract Infections

Cethromycin has been primarily investigated for its efficacy in treating community-acquired pneumonia (CAP). Clinical trials have demonstrated comparable efficacy to clarithromycin, with cure rates around 83% for this compound versus 81% for clarithromycin in certain studies . Its ability to maintain activity against resistant strains makes it a promising alternative in an era of increasing antimicrobial resistance.

Other Bacterial Infections

Beyond respiratory infections, this compound has been explored for treating infections caused by Neisseria gonorrhoeae and Chlamydia trachomatis, as well as bioterrorism-related pathogens such as Bacillus anthracis, Yersinia pestis, and Francisella tularensis. The drug has received orphan drug designation for prophylactic treatment against inhalation anthrax and plague .

Case Studies and Clinical Trials

Table 1: Summary of Key Clinical Trials Involving this compound

| Study Code | Population | Treatment Regimen | Cure Rate (%) | Comparison Drug | Notes |

|---|---|---|---|---|---|

| CL05-001 | CAP patients | This compound 150 mg q.d. | 83.1 | Clarithromycin | Noninferiority established |

| CL06-001 | CAP patients | This compound 150 mg q.d. | 82.9 | Clarithromycin | Efficacy in resistant strains noted |

| Animal Study | Mice | This compound 25 mg/kg (s.c.) | 100 | Erythromycin | Superior efficacy against resistant strains |

These studies illustrate this compound's potential as an effective treatment option, particularly in cases where traditional antibiotics fail due to resistance.

Pharmacokinetics and Safety Profile

This compound demonstrates favorable pharmacokinetic properties, including significant tissue penetration. Initial safety data indicate a low incidence of serious side effects, with gastrointestinal issues being the most commonly reported . Notably, there have been no documented cases of hepatotoxicity associated with this compound use .

Wirkmechanismus

Cethromycin exerts its effects by binding to the bacterial ribosome, inhibiting protein synthesis. This action is specific to bacterial cells, making it effective against a wide range of Gram-positive bacteria. The molecular targets include the 50S subunit of the bacterial ribosome, and the pathways involved are related to the inhibition of peptide chain elongation .

Vergleich Mit ähnlichen Verbindungen

Cethromycin is unique compared to other similar compounds due to its higher potency and broader range of activity. Similar compounds include:

Erythromycin: A macrolide antibiotic with a narrower spectrum of activity.

Clarithromycin: Another macrolide with similar uses but lower potency.

Telithromycin: A first-generation ketolide with more side effects and lower efficacy.

This compound stands out due to its improved efficacy, reduced resistance, and once-a-day dosing regimen .

Eigenschaften

Key on ui mechanism of action |

Respiratory tract infections can be caused by numerous strains of bacteria, requiring careful consideration of treatment and antibiotics effective against a broad spectrum of potential pathogens. Cethromycin, like other macrolide antibiotics, binds to the 23S rRNA of the 50S subunit of the bacterial ribosome. This binding, primarily mediated through regions II and V of the rRNA, occludes the peptide exit tunnel and inhibits bacterial protein synthesis. In addition, cethromycin is capable of binding to ribosomal intermediates during ribosome biogenesis, inhibiting the formation of functional 70S bacterial ribosomes. Due to the sequence and structural similarity of ribosomes between species, cethromycin displays broad-spectrum activity against diverse Gram-positive, Gram-negative, and atypical bacteria. |

|---|---|

CAS-Nummer |

205110-48-1 |

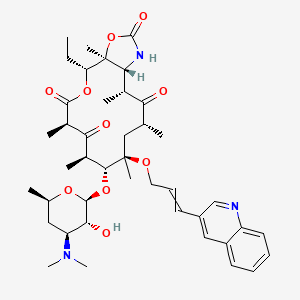

Molekularformel |

C42H59N3O10 |

Molekulargewicht |

765.9 g/mol |

IUPAC-Name |

(1S,5R,7R,8R,9R,11R,13R,14R)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-1,5,7,9,11,13-hexamethyl-9-[(E)-3-quinolin-3-ylprop-2-enoxy]-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone |

InChI |

InChI=1S/C42H59N3O10/c1-11-32-42(8)36(44-40(50)55-42)25(4)33(46)23(2)21-41(7,51-18-14-15-28-20-29-16-12-13-17-30(29)43-22-28)37(26(5)34(47)27(6)38(49)53-32)54-39-35(48)31(45(9)10)19-24(3)52-39/h12-17,20,22-27,31-32,35-37,39,48H,11,18-19,21H2,1-10H3,(H,44,50)/b15-14+/t23-,24-,25+,26+,27-,31+,32?,35-,36-,37-,39+,41-,42-/m1/s1 |

InChI-Schlüssel |

PENDGIOBPJLVBT-LHGMTRDXSA-N |

SMILES |

CCC1C2(C(C(C(=O)C(CC(C(C(C(=O)C(C(=O)O1)C)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OCC=CC4=CC5=CC=CC=C5N=C4)C)C)NC(=O)O2)C |

Isomerische SMILES |

CCC1[C@@]2([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H](C(=O)[C@H](C(=O)O1)C)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)OC/C=C/C4=CC5=CC=CC=C5N=C4)C)C)NC(=O)O2)C |

Kanonische SMILES |

CCC1C2(C(C(C(=O)C(CC(C(C(C(=O)C(C(=O)O1)C)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OCC=CC4=CC5=CC=CC=C5N=C4)C)C)NC(=O)O2)C |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

A 195,773 A 195773 A-195,773 A-195773 ABT 773 ABT-773 cethromycin |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.